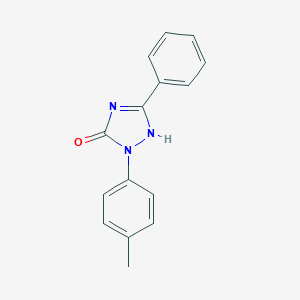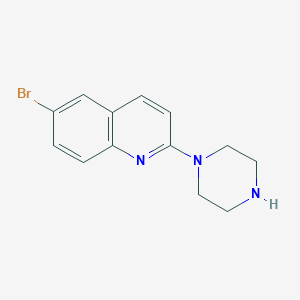
6-Bromo-2-piperazin-1-yl-quinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-Bromo-2-piperazin-1-yl-quinoline derivatives involves various chemical processes such as cyclization, chlorination, substitution, and nucleophilic addition reactions. Key steps in the synthesis of related compounds include the treatment of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate in the presence of dimethylacetamide, followed by subsequent treatments to achieve the desired piperazin-1-yl quinoline derivatives (Gouda & El-Bana, 2023).
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-piperazin-1-yl-quinoline and its derivatives has been extensively studied through various spectroscopic methods, including LC-MS, 1H, 13C NMR, IR, and mass spectra. These studies confirm the chemical structures of the synthesized compounds, providing a foundation for further investigations into their chemical behavior and interactions (Babu, Srinivasulu, & Kotakadi, 2015).
Chemical Reactions and Properties
6-Bromo-2-piperazin-1-yl-quinoline undergoes various chemical reactions, including alkylation, arylation, acylation, and reductive amination. These reactions are crucial for modifying the compound to enhance its pharmacological properties and to create derivatives with potential antimicrobial activity (Gouda & El-Bana, 2023).
Physical Properties Analysis
The physical properties of 6-Bromo-2-piperazin-1-yl-quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of substituted groups. These properties are critical for determining the compound's suitability for various pharmacological applications.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and electrophilic/nucleophilic character, of 6-Bromo-2-piperazin-1-yl-quinoline derivatives, play a significant role in their biological activity and interaction with biological targets. The incorporation of the piperazine moiety can enhance the compound's ability to interact with biological molecules, leading to potential antimicrobial and antifungal activities (Babu, Srinivasulu, & Kotakadi, 2015).
Applications De Recherche Scientifique
Anti-Tubercular Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The derivatives were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
- Results or Outcomes: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Antifungal Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Although it’s not directly related to “6-Bromo-2-piperazin-1-yl-quinoline”, there are studies on similar compounds that have shown antifungal activity .
- Methods of Application: The compounds were tested for their antifungal activity against various strains .
Antibacterial and Antituberculosis Properties
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of 2,4,6-substituted quinoline conjugated piperazine coupled sulfonamides, as well as amides, were synthesized and evaluated for their in vitro antibacterial activity against both susceptible and resistant pathogens of Gram-positive and Gram-negative bacteria . Furthermore, their antituberculosis activity was assessed against non-virulent, virulent and MDR pathogens .
- Methods of Application: The compounds were synthesized and their antibacterial and antituberculosis activities were evaluated .
- Results or Outcomes: Few compounds displayed inhibitory activity against bacterial growth, but two compounds displayed significant inhibitory activity against all the TB strains (lowest MIC of 10g is 0.07 μM and 11e is 1.1 μM), which are more effective than other 1st line and 2nd line TB drugs .
Antibacterial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of 2,4,6-substituted quinoline conjugated piperazine coupled sulfonamides, as well as amides, were synthesized and evaluated for their in vitro antibacterial activity against both susceptible and resistant pathogens of Gram-positive and Gram-negative bacteria .
- Methods of Application: The compounds were synthesized and their antibacterial activities were evaluated .
- Results or Outcomes: Few compounds displayed inhibitory activity against bacterial growth .
Propriétés
IUPAC Name |
6-bromo-2-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIHFWMBAKJYJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90154485 | |
| Record name | 6-Bromoquipazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-piperazin-1-yl-quinoline | |
CAS RN |
124782-95-2 | |
| Record name | 6-Bromoquipazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124782952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromoquipazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)
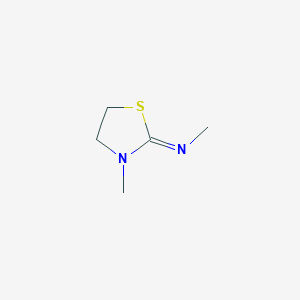
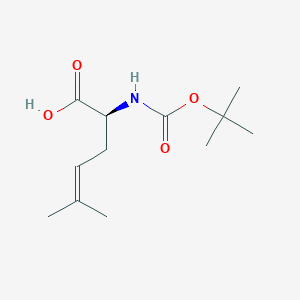
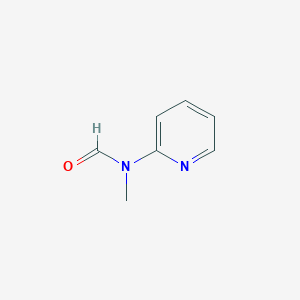

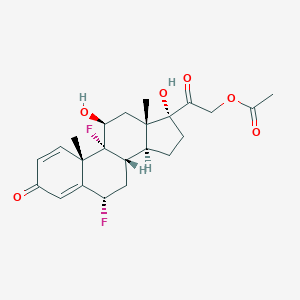
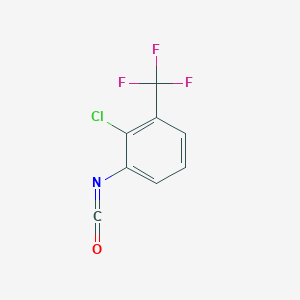
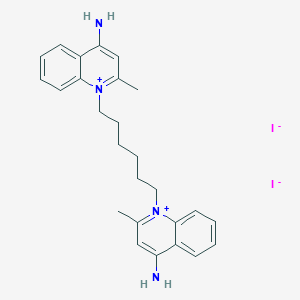
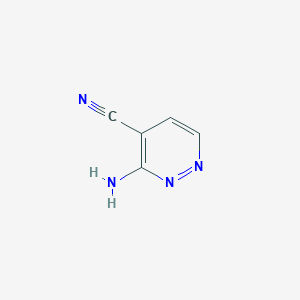
![4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B46366.png)
